molecular formula C21H17N3O2S B2876276 N-(benzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide CAS No. 898350-94-2

N-(benzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B2876276
CAS No.: 898350-94-2
M. Wt: 375.45
InChI Key: RGLQPHGKNAYGJV-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure, characterized by the presence of a benzothiazole ring, a methoxy group, and a pyridin-2-ylmethyl moiety, makes it a subject of interest for further exploration.

Biochemical Analysis

Biochemical Properties

N-(benzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. This compound has been shown to interact with cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . The interaction with these enzymes is crucial as it inhibits the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. The compound’s ability to inhibit COX enzymes suggests its potential as an anti-inflammatory agent. Additionally, molecular docking studies have demonstrated that this compound binds effectively to the active sites of these enzymes, further supporting its role in enzyme inhibition .

Cellular Effects

This compound exerts various effects on cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and immune responses. By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory prostaglandins, thereby modulating the inflammatory response . This modulation can lead to decreased expression of inflammatory cytokines and chemokines, which are critical in the progression of inflammatory diseases. Furthermore, the compound’s impact on cellular metabolism includes alterations in the metabolic flux of arachidonic acid, a key substrate in the inflammatory pathway .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with COX enzymes. The compound fits into the active site of these enzymes, where it forms hydrogen bonds and hydrophobic interactions with key amino acid residues . This binding inhibits the enzymatic activity of COX-1 and COX-2, preventing the conversion of arachidonic acid to prostaglandins. Additionally, the compound’s methoxy group and pyridinylmethyl moiety contribute to its binding affinity and specificity for the COX enzymes . The inhibition of COX enzymes leads to a decrease in prostaglandin synthesis, which is a critical step in the inflammatory response.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability and long-term impact on cellular function. The compound has shown stability under various experimental conditions, maintaining its inhibitory activity against COX enzymes over extended periods . Degradation products have been observed under certain conditions, which may affect its efficacy. Long-term studies have indicated that continuous exposure to the compound can lead to sustained inhibition of prostaglandin synthesis, resulting in prolonged anti-inflammatory effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits COX enzymes and reduces inflammation without significant adverse effects . At higher doses, toxic effects have been observed, including gastrointestinal irritation and renal toxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to the metabolism of arachidonic acid. The compound interacts with COX enzymes, which are key players in the conversion of arachidonic acid to prostaglandins . By inhibiting these enzymes, the compound alters the metabolic flux of arachidonic acid, leading to decreased production of pro-inflammatory prostaglandins. Additionally, the compound may interact with other enzymes and cofactors involved in the inflammatory pathway, further modulating the metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical structure. The compound is likely to be transported across cell membranes via passive diffusion due to its lipophilic nature . Once inside the cell, it may bind to intracellular proteins and enzymes, facilitating its distribution to various cellular compartments. The compound’s distribution within tissues is also affected by its binding affinity to plasma proteins, which can influence its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with COX enzymes . The compound’s targeting signals and post-translational modifications may direct it to specific compartments or organelles involved in the inflammatory response. Additionally, the compound’s interactions with intracellular proteins and enzymes can influence its activity and function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(benzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common approach is the condensation of 2-aminothiophenol with chloroacetic acid to form 2-hydroxybenzothiazole, which is then further modified to introduce the methoxy and pyridin-2-ylmethyl groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize human error.

Chemical Reactions Analysis

Types of Reactions: N-(benzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(benzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide is studied for its potential biological activities, such as anti-inflammatory and antimicrobial properties.

Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic potential in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties are leveraged to develop new products with enhanced performance.

Comparison with Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-phenyl-2-(piperidin-1-yl)ethanamine

  • N-(benzo[d]thiazol-2-yl)-2-phenyl-2-(morpholino)ethanamine

  • N-(benzo[d]thiazol-2-yl)-2-chloropropanamide

Uniqueness: N-(benzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide stands out due to its specific structural features, such as the presence of the methoxy group and the pyridin-2-ylmethyl moiety. These features contribute to its unique reactivity and biological activity, distinguishing it from other benzothiazole derivatives.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S/c1-26-17-11-9-15(10-12-17)20(25)24(14-16-6-4-5-13-22-16)21-23-18-7-2-3-8-19(18)27-21/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGLQPHGKNAYGJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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